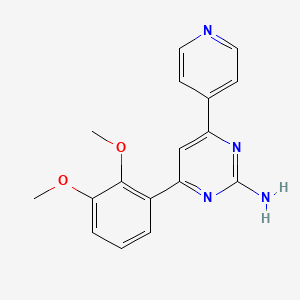![molecular formula C17H29BrO2 B14185689 2-{[(12-Bromododecyl)oxy]methyl}furan CAS No. 915798-87-7](/img/structure/B14185689.png)
2-{[(12-Bromododecyl)oxy]methyl}furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(12-Bromododecyl)oxy]methyl}furan is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring substituted with a 12-bromododecyl group via an ether linkage. The presence of the bromine atom and the long alkyl chain imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(12-Bromododecyl)oxy]methyl}furan typically involves the reaction of 2-furfuryl alcohol with 12-bromododecyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the furfuryl alcohol reacts with the bromine atom of the 12-bromododecyl bromide, forming the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(12-Bromododecyl)oxy]methyl}furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-based aldehydes or carboxylic acids.
Reduction Reactions: The furan ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. These reactions typically occur under mild conditions, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the furan ring.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the furan ring.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Furan-based aldehydes or carboxylic acids.
Reduction Reactions: Tetrahydrofuran derivatives.
Scientific Research Applications
2-{[(12-Bromododecyl)oxy]methyl}furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[(12-Bromododecyl)oxy]methyl}furan depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell death. The bromine atom can also participate in biochemical reactions, forming covalent bonds with biological targets and inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(12-Chlorododecyl)oxy]methyl}furan
- 2-{[(12-Iodododecyl)oxy]methyl}furan
- 2-{[(12-Hydroxydodecyl)oxy]methyl}furan
Comparison
Compared to its analogs, 2-{[(12-Bromododecyl)oxy]methyl}furan is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for further chemical modifications. Additionally, the long alkyl chain provides amphiphilic properties, enhancing its interaction with biological membranes and making it suitable for various applications in chemistry, biology, and medicine.
Properties
CAS No. |
915798-87-7 |
|---|---|
Molecular Formula |
C17H29BrO2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-(12-bromododecoxymethyl)furan |
InChI |
InChI=1S/C17H29BrO2/c18-13-9-7-5-3-1-2-4-6-8-10-14-19-16-17-12-11-15-20-17/h11-12,15H,1-10,13-14,16H2 |
InChI Key |
LXLKXFVFIPYKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COCCCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


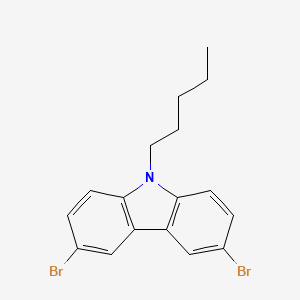

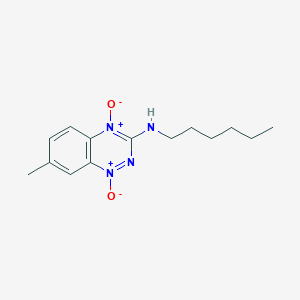
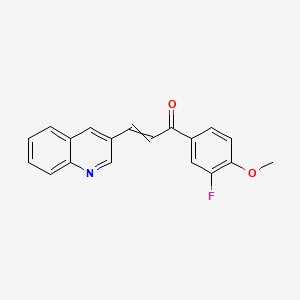
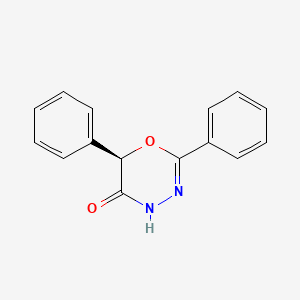
![1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14185634.png)
![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)
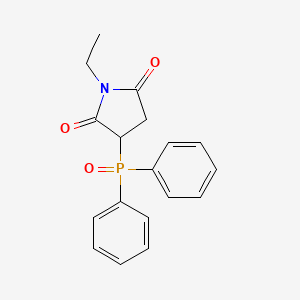
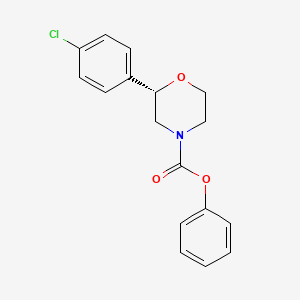
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B14185661.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole)](/img/structure/B14185676.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)
![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)
